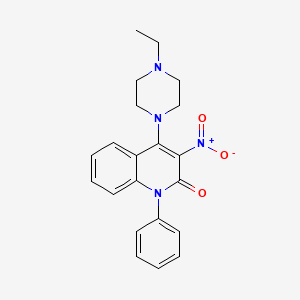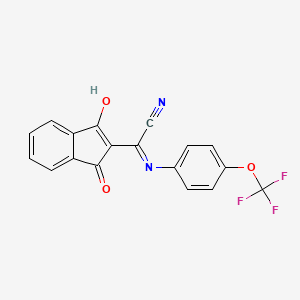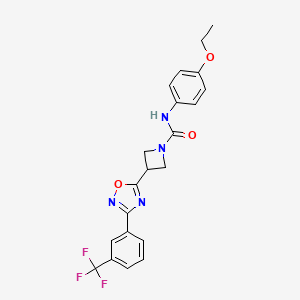![molecular formula C24H25N7O3S B3011999 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide CAS No. 1040648-27-8](/img/structure/B3011999.png)
2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C24H25N7O3S and its molecular weight is 491.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Compounds derived from the key intermediate 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide, closely related to the chemical , have been synthesized and tested for their antimicrobial properties. These compounds have shown promising results as antimicrobial agents (Bondock, Rabie, Etman, & Fadda, 2008).
Synthesis of Novel Heterocycles
New heterocyclic compounds incorporating similar pyrazolopyridine moieties have been synthesized. These include pyrroles, pyridines, and other novel structures, indicating the versatility of this chemical framework in the creation of diverse heterocyclic compounds (Srivastava et al., 2008).
Biological Evaluation
Thiazolidinone derivatives, related to the chemical of interest, have been synthesized and evaluated for their antimicrobial activity. These studies highlight the potential of such compounds in the development of new antimicrobial agents (Patel, Kumari, & Patel, 2012).
Development of Acetylcholinesterase Inhibitors
Compounds similar to 2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)-N-(4-methylthiazol-2-yl)acetamide have been explored as acetylcholinesterase inhibitors. This research indicates potential applications in treating neurodegenerative diseases like Alzheimer's (Umar et al., 2019).
Insecticidal Properties
Research into the insecticidal properties of heterocycles incorporating similar moieties suggests potential applications in agriculture and pest control. Such compounds have been tested against pests like the cotton leafworm, showing effectiveness as insecticidal agents (Fadda et al., 2017).
Anticancer Activities
Research into the synthesis of novel heterocycles, including those related to the compound , has shown that some of these compounds possess anticancer activities. This opens up potential avenues for the development of new anticancer therapies (Riyadh, Kheder, & Asiry, 2013).
Mecanismo De Acción
Target of Action
The primary target of this compound is ELOVL6 , a fatty acid elongase . ELOVL6 is an enzyme involved in the elongation of long-chain fatty acids, playing a crucial role in lipid metabolism.
Mode of Action
The compound inhibits ELOVL6 in a dose-dependent manner . It displays more than 30-fold greater selectivity for ELOVL6 over other ELOVL family members . This suggests a high degree of specificity in its interaction with ELOVL6.
Biochemical Pathways
By inhibiting ELOVL6, the compound affects the elongation of fatty acids . This can lead to changes in lipid metabolism, as ELOVL6 is responsible for the elongation of long-chain fatty acids.
Result of Action
The inhibition of ELOVL6 by the compound leads to a reduction in the elongation index of fatty acids of hepatocytes . This can have significant effects on cellular lipid profiles and potentially influence various cellular processes and signaling pathways.
Propiedades
IUPAC Name |
2-[4-(5-methyl-3-oxo-2-phenylpyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl]-N-(4-methyl-1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N7O3S/c1-16-15-35-24(25-16)26-20(32)14-29-8-10-30(11-9-29)22(33)18-12-28(2)13-19-21(18)27-31(23(19)34)17-6-4-3-5-7-17/h3-7,12-13,15H,8-11,14H2,1-2H3,(H,25,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTVKFAIJLRJZEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CN2CCN(CC2)C(=O)C3=CN(C=C4C3=NN(C4=O)C5=CC=CC=C5)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N7O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[1-(3-Cyanophenyl)-2-methoxyethyl]prop-2-enamide](/img/structure/B3011918.png)

![(2,4-dimethylphenyl)[6-fluoro-1,1-dioxido-4-(4-phenoxyphenyl)-4H-1,4-benzothiazin-2-yl]methanone](/img/structure/B3011921.png)
![Tert-butyl N-(5-amino-2-bicyclo[2.2.1]heptanyl)carbamate;hydrochloride](/img/structure/B3011923.png)
![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B3011925.png)

![(Z)-N-(3-allyl-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-ylidene)-2-phenoxyacetamide](/img/structure/B3011927.png)

![N-(2-ethylphenyl)-4-{[3-(4-methylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B3011931.png)



